molecular formula C22H15BrO2 B2506830 3-(3-Bromophenyl)-7-methyl-4-phenylchromen-2-one CAS No. 720673-90-5

3-(3-Bromophenyl)-7-methyl-4-phenylchromen-2-one

Cat. No.: B2506830
CAS No.: 720673-90-5
M. Wt: 391.264
InChI Key: DYTBPCFACDEMNH-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-7-methyl-4-phenylchromen-2-one is a synthetic organic compound belonging to the chromenone family. Chromenones, also known as coumarins, are a class of oxygen-containing aromatic heterocycles. This compound is characterized by the presence of a bromine atom at the 3-position of the phenyl ring, a methyl group at the 7-position, and a phenyl group at the 4-position of the chromenone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-7-methyl-4-phenylchromen-2-one typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by cyclization. The process begins with the acylation of a suitable phenyl derivative using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by cyclization to form the chromenone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-7-methyl-4-phenylchromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, boronic acid, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).

    Bromination: Bromine or N-bromosuccinimide (NBS) in an inert solvent such as dichloromethane.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Products: Various substituted phenyl derivatives depending on the boronic acid used.

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Dihydro derivatives of the chromenone core.

Properties

IUPAC Name

3-(3-bromophenyl)-7-methyl-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrO2/c1-14-10-11-18-19(12-14)25-22(24)21(16-8-5-9-17(23)13-16)20(18)15-6-3-2-4-7-15/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTBPCFACDEMNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC(=CC=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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